molecular formula C15H24Cl2N2 B13143600 1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride

1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride

Cat. No.: B13143600
M. Wt: 303.3 g/mol
InChI Key: SPIWEEHGXZLTFE-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction connecting two nitrogen atoms within a decane ring, and a phenylmethyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[45]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) typically involves multiple steps One common method starts with the formation of the spirocyclic core through a cyclization reactionThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .

Scientific Research Applications

1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
  • 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
  • 6-Phenyl-1-azaspiro[4.5]decane hydrochloride

Uniqueness

1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H24Cl2N2

Molecular Weight

303.3 g/mol

IUPAC Name

1-benzyl-1,9-diazaspiro[4.5]decane;dihydrochloride

InChI

InChI=1S/C15H22N2.2ClH/c1-2-6-14(7-3-1)12-17-11-5-9-15(17)8-4-10-16-13-15;;/h1-3,6-7,16H,4-5,8-13H2;2*1H

InChI Key

SPIWEEHGXZLTFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2CC3=CC=CC=C3)CNC1.Cl.Cl

Origin of Product

United States

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